molecular formula C12H12N4O2 B2915352 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 440331-83-9

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2915352
CAS No.: 440331-83-9
M. Wt: 244.254
InChI Key: HXTLOMVWVIEKKL-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the benzotriazine core.

    Allylation: The final step involves the allylation of the acetamide group using an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines can replace the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thioethers or amines.

Scientific Research Applications

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-methylacetamide
  • 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-ethylacetamide
  • 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-propylacetamide

Uniqueness

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs with alkyl groups.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-7-13-11(17)8-16-12(18)9-5-3-4-6-10(9)14-15-16/h2-6H,1,7-8H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTLOMVWVIEKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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